Bicyclo[2.2.1]heptane-2,6-diol
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Overview
Description
Bicyclo[221]heptane-2,6-diol is a bicyclic compound with a unique structure that includes two hydroxyl groups attached to the second and sixth carbon atoms of the bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,6-diol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of cyclopentadiene with maleic anhydride followed by hydrolysis can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptane-2,6-dione.
Reduction: this compound derivatives with altered hydroxyl groups.
Substitution: Bicyclo[2.2.1]heptane-2,6-dichloride or dibromide.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,6-diol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the rigid bicyclic structure can provide a stable framework for binding to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-diol: Similar structure but with hydroxyl groups on different carbon atoms.
Bicyclo[2.2.1]heptane-2,6-dione: Oxidized form with ketone groups instead of hydroxyl groups.
Bicyclo[2.2.1]heptane-2,6-dichloride: Substituted form with chlorine atoms replacing the hydroxyl groups
Uniqueness
Bicyclo[22The rigid bicyclic structure also contributes to its stability and versatility in various chemical reactions .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,6-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-2-4-1-5(6)7(9)3-4/h4-9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYHRNZRFKXMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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